molecular formula C12H11N3O4S2 B1302382 Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 312922-32-0

Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B1302382
CAS RN: 312922-32-0
M. Wt: 325.4 g/mol
InChI Key: KBRDKRWIWFVKGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The presence of both electron-donating (amino) and electron-withdrawing (nitro, thioxo, carboxylate) groups could potentially create interesting electronic and steric effects .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amino group can participate in condensation reactions, the nitro group can be reduced to an amine, and the ester group can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the polarity of the molecule could be affected by the polar nitro, amino, and ester groups .

Scientific Research Applications

ENTC has a wide range of scientific research applications due to its unique properties. It has been used as a catalyst for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. ENTC has also been used in the development of new drug delivery systems and drug delivery vehicles.

Mechanism of Action

The mechanism of action of ENTC is not yet fully understood. However, it is believed that ENTC binds to proteins, peptides, and other molecules, which in turn alters their structure and function. This binding is thought to be mediated by the nitro group of ENTC, which forms hydrogen bonds with the target molecules. Additionally, the thiazole ring of ENTC is believed to act as a chelating agent, which further stabilizes the binding of ENTC to the target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ENTC are still being studied, but some preliminary research has been conducted. In animal studies, ENTC has been found to have anti-inflammatory and anti-tumor effects, as well as to increase the production of certain proteins involved in cell signaling pathways. Additionally, ENTC has been found to be effective in the treatment of certain types of cancers, including melanoma and breast cancer.

Advantages and Limitations for Lab Experiments

ENTC has several advantages for use in laboratory experiments. It is highly soluble in aqueous solutions and is stable in a wide range of pH levels. Additionally, ENTC is relatively non-toxic and does not produce any hazardous by-products. However, there are some limitations to using ENTC in lab experiments. It is not suitable for use in high-temperature or high-pressure reactions, and it is also not suitable for reactions involving organic solvents. Additionally, ENTC is not compatible with certain metals, such as lead and mercury.

Future Directions

The potential applications of ENTC are still being explored, and there are numerous potential future directions for research. These include the development of new drug delivery systems, the use of ENTC as a catalyst for the synthesis of new compounds, and the use of ENTC to study the structure and function of proteins. Additionally, further research into the biochemical and physiological effects of ENTC could lead to the development of new treatments for various diseases. Finally, the development of ENTC-based sensors could be used to detect and monitor various environmental pollutants.

Synthesis Methods

The synthesis of ENTC involves the reaction of ethyl 4-chloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CNTTC) with anhydrous sodium sulfide in aqueous ethanol. The reaction is carried out at room temperature and yields a yellow solution of ENTC. The reaction is highly efficient and can be used for the synthesis of ENTC in large quantities.

properties

IUPAC Name

ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-2-19-11(16)9-10(13)14(12(20)21-9)7-3-5-8(6-4-7)15(17)18/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRDKRWIWFVKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366380
Record name SBB002721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312922-32-0
Record name SBB002721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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